Ethyl 2-(tert-butyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate
Description
Ethyl 2-(tert-butyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate is a benzofuran derivative characterized by a tert-butyl group at position 2, an ethyl ester at position 3, and a methylsulfonyloxy (mesyloxy) substituent at position 5. Benzofuran scaffolds are widely explored in medicinal and materials chemistry due to their structural versatility and bioactivity.
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6S/c1-6-20-15(17)13-11-9-10(22-23(5,18)19)7-8-12(11)21-14(13)16(2,3)4/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXHBHPQPNRFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OS(=O)(=O)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(tert-butyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxylic acid group on the benzofuran core can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Sulfonylation: The methylsulfonyloxy group can be introduced through a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyloxy group, where nucleophiles such as amines or thiols can replace the sulfonyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran core.
Reduction: Reduced forms of the ester or sulfonyloxy groups.
Substitution: Substituted benzofuran derivatives with new functional groups replacing the sulfonyloxy group.
Scientific Research Applications
Ethyl 2-(tert-butyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(tert-butyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the benzofuran core can interact with DNA or proteins, while the sulfonyloxy group can participate in covalent bonding with nucleophiles in biological systems.
Comparison with Similar Compounds
Ethyl 2-(tert-butyl)-5-(carbamoylmethoxy)benzofuran-3-carboxylate ()
- Substituent at Position 5 : Carbamoylmethoxy (-OCH₂C(O)NH₂).
- Functional Group : Amide-linked carbamoyl group.
- Unlike the sulfonate ester in the target compound, the carbamoylmethoxy group lacks leaving group ability, reducing reactivity in substitution reactions.
- Inferred Applications : Suitable for applications requiring polar interactions, such as enzyme inhibition or as a building block in peptide mimetics.
Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate ()
- Substituent at Position 5: Thiophen-2-ylsulfonylamino (-NHSO₂-thiophene).
- Functional Group : Sulfonamide with a thiophene ring.
- Key Differences: The sulfonamide group is electron-withdrawing and often associated with antimicrobial or anti-inflammatory activity.
- Inferred Applications : Likely explored in drug discovery for conditions requiring sulfonamide-based therapeutics (e.g., diuretics, antibiotics).
Ethyl 2-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3-carboxylate ()
- Substituent at Position 5 : 2-(4-Methoxyphenyl)-2-oxoethoxy (-OCH₂C(O)-Ph-OCH₃).
- Functional Group : Ketone-linked methoxyphenyl ether.
- The ketone functionality may render this compound reactive toward nucleophiles, unlike the sulfonate ester in the target compound .
- Inferred Applications : Suitable for hydrophobic environments, such as central nervous system-targeted drug delivery or materials science.
Data Table: Structural and Functional Comparison
Critical Analysis of Functional Group Impact
- Reactivity : The target compound’s methylsulfonyloxy group offers superior leaving group ability compared to the amide () and ketone-ether (), making it more reactive in SN2 reactions. The sulfonamide () may instead participate in hydrogen bonding or act as a pharmacophore.
- Solubility : Carbamoylmethoxy () and sulfonamide () groups enhance polarity, whereas the methoxyphenyl group () reduces aqueous solubility. The target compound’s sulfonate ester balances moderate polarity with reactivity.
- Biological Relevance : Sulfonamides () and amides () are common in drug design, while the target’s sulfonate ester may serve as a prodrug precursor or intermediate.
Biological Activity
Ethyl 2-(tert-butyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound has a complex molecular structure characterized by the presence of a benzofuran core with various functional groups that enhance its biological interactions. The molecular formula is C₁₈H₃₁O₅S, and its molecular weight is approximately 365.52 g/mol.
Synthesis Overview:
The synthesis typically involves:
- Formation of the Benzofuran Core: This can be achieved through cyclization reactions starting from appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
- Introduction of Functional Groups: The tert-butyl and methylsulfonyl groups are introduced via alkylation and sulfonation reactions, respectively.
- Esterification: The final product is obtained through esterification with ethyl alcohol.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Antimicrobial Activity:
- Compounds with similar benzofuran structures have shown promising antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus .
- For example, derivatives with modifications at the benzofuran core demonstrated minimum inhibitory concentrations (MICs) as low as 2 μg/mL against M. tuberculosis .
-
Anticancer Properties:
- Benzofuran derivatives have been investigated for their anticancer potential. Studies have reported that certain compounds can inhibit cell growth in various cancer cell lines, including leukemia and non-small cell lung cancer . In particular, some derivatives showed inhibition rates exceeding 70% at concentrations around 10 μM .
- Enzyme Inhibition:
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:
- The compound interacts with cellular receptors or enzymes, modulating their activity.
- Its structural features allow it to bind effectively to target sites, leading to inhibition of tumor growth or microbial survival.
Case Studies and Research Findings
Several studies have focused on the biological activity of benzofuran derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
